![molecular formula C18H19N3O B10888659 1-{(E)-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)imino]methyl}naphthalen-2-ol](/img/structure/B10888659.png)
1-{(E)-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)imino]methyl}naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL is a complex organic compound that features a pyrazole ring and a naphthol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL typically involves the condensation of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with 2-naphthol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the imine linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, alkyl halides, Lewis acids
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL involves its interaction with specific molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the naphthol moiety can participate in π-π stacking interactions with aromatic residues, enhancing binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-{[(1-METHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL
- 1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-PHENOL
Uniqueness
1-{[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)IMINO]METHYL}-2-NAPHTHOL is unique due to its specific combination of a pyrazole ring and a naphthol moiety, which imparts distinct chemical and biological properties. The presence of the imine linkage allows for versatile reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C18H19N3O |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H19N3O/c1-4-21-13(3)18(12(2)20-21)19-11-16-15-8-6-5-7-14(15)9-10-17(16)22/h5-11,22H,4H2,1-3H3 |
Clave InChI |
YTLGJKZUEIFBNF-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=N1)C)N=CC2=C(C=CC3=CC=CC=C32)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10888577.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B10888580.png)
![1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10888592.png)
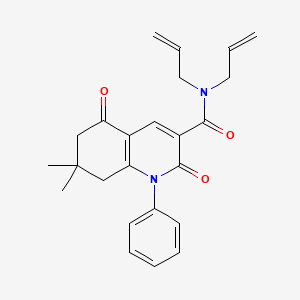
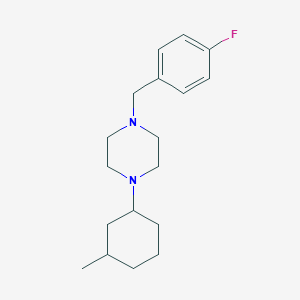
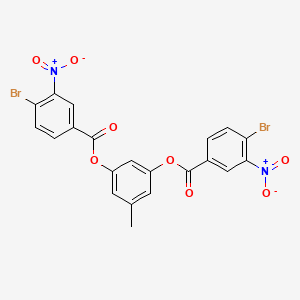

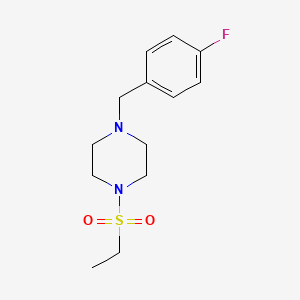
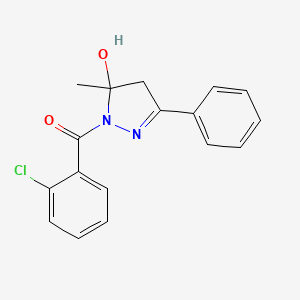
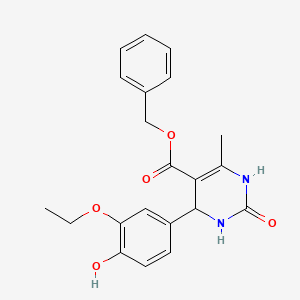
![2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]-1-{3-[(4-methylphenyl)carbonyl]imidazolidin-1-yl}ethanone](/img/structure/B10888641.png)
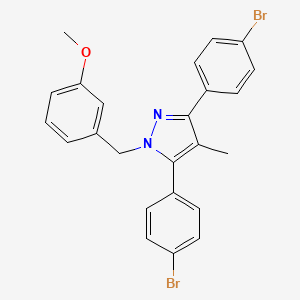
![(3Z)-5-methoxy-3-[(2E)-(5-phenyl-4,5-dihydro-3H-pyrazol-3-ylidene)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B10888661.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10888671.png)
